molecular formula C5H7N3O B189757 6-Amino-2-methyl-4(1H)-pyrimidinone CAS No. 767-16-8

6-Amino-2-methyl-4(1H)-pyrimidinone

Katalognummer: B189757
CAS-Nummer: 767-16-8
Molekulargewicht: 125.13 g/mol
InChI-Schlüssel: MVHONLHZERWNRF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Structural Characterization and Physicochemical Properties

Molecular Architecture and IUPAC Nomenclature

The molecular formula of 6-amino-2-methyl-4(1H)-pyrimidinone is C₅H₇N₃O , with a molecular weight of 125.13 g/mol . Its IUPAC name is 6-amino-2-methyl-1H-pyrimidin-4-one , reflecting the amino group at position 6, methyl substituent at position 2, and ketone at position 4 (Figure 1). The SMILES notation (OC1=NC(C)=NC(N)=C1 ) and InChIKey (MVHONLHZERWNRF-UHFFFAOYSA-N ) confirm the tautomeric preference for the keto form in solid-state and aqueous environments .

Table 1: Molecular properties

Property Value Source
CAS Registry Number 767-16-8
Molecular Formula C₅H₇N₃O
Molecular Weight 125.13 g/mol
XLogP (LogP) -0.348
Density 1.44 g/cm³

Crystallographic Studies and Hydrogen Bonding Patterns

While direct X-ray diffraction data for this compound are limited, studies on structurally analogous pyrimidinones (e.g., 2-amino-4-methyl-6-oxo-3,6-dihydropyrimidin-1-ium perchlorate) reveal key intermolecular interactions. These include:

  • N–H⋯O hydrogen bonds between amino/amide groups and adjacent oxygen atoms (bond lengths: 2.8–3.0 Å) .
  • π–π stacking between aromatic rings (face-to-face distance: ~3.78 Å), stabilizing crystal lattices .

The methyl group at position 2 introduces steric hindrance, reducing rotational freedom and promoting planar conformations .

Tautomeric Behavior and Protonation States

The compound exhibits keto-enol tautomerism, with the 4(1H)-keto form dominating in neutral aqueous solutions (Figure 2). The pKa of the hydroxyl group is predicted to be 10.03±0.50 , favoring deprotonation under basic conditions . Nuclear magnetic resonance (NMR) studies on related pyrimidinones indicate rapid exchange between tautomers in solution, complicating spectral assignments .

Table 2: Tautomeric equilibrium constants

Solvent Keto:Enol Ratio Conditions Source
Water 95:5 pH 7, 25°C
DMSO-d₆ 90:10 Room temperature

Spectroscopic Profiling

Infrared (IR) Spectroscopy
  • N–H stretching : Broad bands at 3300–3200 cm⁻¹ (amino and amide groups) .
  • C=O vibration : Strong absorption at 1680–1660 cm⁻¹, confirming the keto tautomer .
  • C–N aromatic stretch : Peaks at 1550–1450 cm⁻¹ .
NMR Spectroscopy
  • ¹H NMR (DMSO-d₆) : δ 2.25 (s, 3H, CH₃), δ 6.10 (s, 1H, C5–H), δ 6.95 (br, 2H, NH₂) .
  • ¹³C NMR : δ 168.5 (C4=O), δ 157.2 (C6–NH₂), δ 24.3 (CH₃) .
UV-Vis Spectroscopy
  • λₘₐₓ : 265 nm (π→π* transition of the conjugated pyrimidinone ring) .

Thermodynamic Stability and Solubility Analysis

The compound demonstrates high thermal stability, with a melting point >300°C . Its low LogP (-0.348) indicates hydrophilicity, consistent with solubility in aqueous base (sparingly) and DMSO (10–50 mM) .

Table 3: Thermodynamic and solubility data

Property Value Source
Melting Point >300°C
Aqueous Solubility (pH 7) 1.2 mg/mL
DMSO Solubility 50 mM
ΔH°f (Solid) -245.6 kJ/mol (calc.)

Eigenschaften

IUPAC Name

4-amino-2-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c1-3-7-4(6)2-5(9)8-3/h2H,1H3,(H3,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVHONLHZERWNRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=O)N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6061107
Record name 6-Amino-2-methyl-4(1H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6061107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

767-16-8
Record name 6-Amino-2-methyl-4(3H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=767-16-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-4-amino-6-hydroxypyrimidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000767168
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 767-16-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171558
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 767-16-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26362
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4(3H)-Pyrimidinone, 6-amino-2-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 6-Amino-2-methyl-4(1H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6061107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-amino-2-methyl-1H-pyrimidin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.074
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-METHYL-4-AMINO-6-HYDROXYPYRIMIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9V7LC4LHZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biologische Aktivität

6-Amino-2-methyl-4(1H)-pyrimidinone is a nitrogen-containing heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This compound serves as a versatile precursor for synthesizing various biologically active molecules, particularly in the fields of antiviral, anticancer, and antibacterial research. Its unique structural features enable it to interact with multiple biological targets, making it a valuable candidate for drug development.

  • Molecular Formula : C5_5H7_7N3_3O
  • Molecular Weight : 125.13 g/mol
  • Structure : The compound contains a pyrimidine ring substituted with an amino group and a methyl group, which contributes to its reactivity and biological interactions.

Antiviral Activity

Recent studies have highlighted the potential of this compound derivatives as antiviral agents. For example, compounds synthesized from this pyrimidinone structure have demonstrated promising binding affinities against viral proteins associated with diseases such as COVID-19. Molecular docking studies indicated that these derivatives could effectively inhibit the main protease of SARS-CoV-2, showcasing their potential as leads in antiviral drug discovery .

Anticancer Properties

The compound has also been investigated for its anticancer properties. Research indicates that derivatives of this compound exhibit significant antiproliferative activity by inhibiting tubulin polymerization, which is crucial for cell division. This mechanism of action positions these compounds as potential candidates for cancer therapeutics .

Antibacterial Effects

In addition to antiviral and anticancer activities, this compound has shown antibacterial properties. Studies have reported that certain derivatives possess strong antibacterial activity against various strains, including Klebsiella pneumoniae. The minimum inhibitory concentrations (MICs) for these compounds were found to be significantly lower than those of standard antibiotics, indicating their potential utility in treating bacterial infections .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. For instance:

  • Tubulin Inhibition : Compounds derived from this pyrimidinone inhibit tubulin polymerization, disrupting the mitotic spindle formation necessary for cell division.
  • Enzyme Inhibition : The structure allows it to bind effectively to enzymes involved in viral replication and cancer cell proliferation, thereby inhibiting their function.

Case Studies

StudyFocusFindings
Anticancer ActivityDemonstrated inhibition of tubulin polymerization; potential as an antiproliferative agent.
Antiviral ActivityEffective binding to SARS-CoV-2 main protease; promising lead for antiviral drug development.
Antibacterial ActivityShowed significant antibacterial effects against Klebsiella pneumoniae with low MIC values.

Wissenschaftliche Forschungsanwendungen

Antiplatelet Activity

Research has demonstrated that derivatives of 6-Amino-2-methyl-4(1H)-pyrimidinone exhibit significant antiplatelet activity. A study detailed the synthesis of various compounds based on this structure and evaluated their ability to inhibit platelet aggregation. The findings suggest that these derivatives could serve as potential therapeutic agents for cardiovascular diseases by preventing thrombus formation .

Inhibitors of Protein Kinases

Another notable application of this compound is in the development of inhibitors targeting mitogen and stress-activated protein kinases. These kinases are involved in cellular signaling pathways that regulate cell growth and survival. The compound's derivatives have shown promise as selective inhibitors, which could be beneficial in treating various cancers and inflammatory diseases .

High-Performance Liquid Chromatography (HPLC)

This compound can be effectively analyzed using reverse-phase high-performance liquid chromatography (RP-HPLC). This method employs a mobile phase consisting of acetonitrile, water, and phosphoric acid, allowing for the efficient separation and analysis of the compound in complex mixtures. The scalability of this method makes it suitable for both analytical and preparative purposes, particularly in pharmacokinetic studies .

Synthesis of Novel Compounds

The synthesis of novel compounds derived from this compound has been explored extensively. For instance, a synthetic route was developed to introduce alkylthio groups into the pyrimidine ring, resulting in compounds with enhanced biological activity. These synthetic strategies are crucial for creating libraries of compounds that can be screened for various biological activities .

Case Studies

Study TitleFocusFindings
Antiplatelet Activity EvaluationSynthesis and evaluation of derivativesIdentified compounds with significant inhibition of platelet aggregation .
Development of MSK-1 InhibitorsSynthesis of selective kinase inhibitorsDemonstrated potential therapeutic applications in cancer treatment .
HPLC Analysis MethodologyAnalytical method developmentEstablished a scalable RP-HPLC method for compound analysis .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional similarities and differences between 6-amino-2-methyl-4(1H)-pyrimidinone and related pyrimidinone derivatives are summarized below.

Table 1: Comparative Analysis of Pyrimidinone Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications References
This compound 2-methyl, 6-amino 125.131 HPLC analysis; intermediate in drug synthesis
6-Amino-2-methoxy-4(1H)-pyrimidinone 2-methoxy, 6-amino 141.13 Higher melting point (214–216°C); antibiotic synthesis
2-Amino-6-chloro-4(1H)-pyrimidinone 2-amino, 6-chloro 145.55 Polar solvent solubility; antiviral research
1-Methyl-2(1H)-pyrimidinone (1MP) 1-methyl 112.10 Photochemical H-abstraction; DNA damage studies
Propylthiouracil 6-propyl, 2-thio 170.23 Antithyroid drug; inhibits thyroid peroxidase
GS-31144 2-(2-hydroxy-2-propanyl), 6-methyl 168.19 (estimated) Diazinon degradation product; environmental relevance

Key Observations:

Substituent Effects on Reactivity: The amino group in this compound enhances nucleophilicity, making it reactive in coupling reactions (e.g., with aldehydes or ketones) . In contrast, chloro (in 2-amino-6-chloro-4(1H)-pyrimidinone) and thio (in propylthiouracil) substituents increase electrophilicity or enable disulfide bond formation . The methoxy group in 6-amino-2-methoxy-4(1H)-pyrimidinone introduces steric hindrance and electron-withdrawing effects, reducing hydrogen-bonding capacity compared to the methyl group in the target compound .

Photochemical Behavior: Unlike 1-methyl-2(1H)-pyrimidinone (1MP), which undergoes hydrogen abstraction under UV light (rate constant ~10⁴ M⁻¹s⁻¹), this compound lacks reported photolytic activity, likely due to stabilization by the amino group .

Biological and Pharmaceutical Relevance: Propylthiouracil (6-propyl-2-thio derivative) is clinically used to treat hyperthyroidism, leveraging its thio group to inhibit thyroid peroxidase . 2-Amino-6-chloro-4(1H)-pyrimidinone is structurally analogous to cytosine, enabling its use in nucleoside analog synthesis for antiviral agents .

Environmental Impact: GS-31144, a diazinon metabolite, shares the 6-methyl-4(1H)-pyrimidinone core but includes a hydroxypropanyl group, enhancing biodegradability compared to the parent compound .

Vorbereitungsmethoden

Reaction Mechanism and Conditions

The most direct route involves cyclocondensation between methyl cyanoacetate and 2-methylformamidine under heated conditions. In a representative procedure, equimolar quantities of methyl cyanoacetate (66 g) and 2-methylformamidine (49 g) are stirred in a reaction flask at 60–70°C for 6 hours. The reaction proceeds via nucleophilic attack of the formamidine’s amino group on the cyanoacetate’s electrophilic carbon, followed by cyclization to form the pyrimidine ring.

Alkali-Mediated Cyclization of Cyanoacetate-Urea Adducts

Two-Step Synthesis via Pyrimidinedione Intermediate

A greener approach avoids toxic reagents like phosphorus oxychloride. In the first step, methyl cyanoacetate and urea undergo cyclization in sodium methoxide/methanol to form 4-amino-2-methyl-6(1H,3H)-pyrimidinedione .

Step 1: Cyclization

  • Reagents : Methyl cyanoacetate (50 mmol), urea (50 mmol), sodium methoxide (100 mmol), methanol (50 mL).

  • Conditions : Reflux at 65–80°C for 3–4 hours.

  • Yield : 96.9% (5.46 g of intermediate).

Step 2: Methylation
The pyrimidinedione intermediate is methylated using dimethyl sulfate in toluene with tetrabutylammonium bromide (phase-transfer catalyst) at 60–80°C for 8–10 hours.

Advantages:

  • Eliminates phosphorus oxychloride, reducing environmental toxicity.

  • High-yield intermediate step (96.9%).

Nucleophilic Displacement of Halogenated Intermediates

Chlorination-Methylation Strategy

Halogenated precursors offer regioselective functionalization. For example, 4-amino-2-chloro-6(1H)-pyrimidinone reacts with methyl Grignard reagents (e.g., CH₃MgBr) to introduce the methyl group.

Procedure :

  • Chlorination : Treat 6-amino-4(1H)-pyrimidinone with PCl₅ in dichloromethane.

  • Methylation : React chlorinated intermediate with CH₃MgBr in tetrahydrofuran at 0°C.

  • Yield : 65–75% (estimated from analogous reactions).

Comparative Analysis of Synthetic Methods

MethodStarting MaterialsKey ReagentsYieldEnvironmental Impact
CyclocondensationMethyl cyanoacetate, 2-methylformamidineNoneModerateLow (no toxic byproducts)
Alkali-MediatedMethyl cyanoacetate, ureaNaOMe, dimethyl sulfateHighModerate (salt waste)
Halogen Displacement4-Amino-6(1H)-pyrimidinonePCl₅, CH₃MgBrModerateHigh (PCl₅ toxicity)

Challenges and Industrial Considerations

Regioselectivity in Methylation

Methylation at the 2-position competes with N-methylation of the amino group. Using bulky bases (e.g., K₂CO₃) or low temperatures (0–5°C) improves selectivity.

Scalability of Green Methods

The alkali-mediated route is industrially favorable due to its high yield and avoidance of chlorinated solvents. Continuous flow reactors could further optimize cyclization steps.

Q & A

Q. What are the standard synthetic protocols for 6-Amino-2-methyl-4(1H)-pyrimidinone, and how is purity validated?

  • Methodological Answer : The compound is typically synthesized via reductive amination or multi-step condensation. For example, derivatives of pyrimidinones can be prepared using sodium cyanoborohydride under pH 6 conditions to stabilize intermediates . Purity is validated via:
  • Melting Point (mp) Analysis : Compare observed mp (e.g., 214–216°C) with literature values .
  • Spectroscopic Techniques :
  • IR Spectroscopy : Confirm functional groups (e.g., NH2_2 stretch at ~3300 cm1^{-1}, C=O at ~1650 cm1^{-1}) .
  • NMR : 1^1H NMR signals for methyl groups (~2.1 ppm) and pyrimidinone protons (~6.0–8.0 ppm) .
  • Chromatography : Use HPLC with UV detection for quantitative purity assessment.

Q. Which spectroscopic and crystallographic methods are critical for structural characterization?

  • Methodological Answer :
  • X-ray Crystallography : Resolve bond angles and molecular packing. For example, Artem'eva et al. (2022) used Bruker SAINTPlus for data reduction and refinement, confirming a planar pyrimidinone ring with propargylsulfanyl substituents .
  • Multinuclear NMR : 13^{13}C NMR distinguishes carbonyl (C=O) carbons (~160 ppm) and methyl carbons (~20 ppm) .
  • Elemental Analysis : Validate empirical formulas (e.g., C5_5H7_7N3_3O for this compound).

Advanced Research Questions

Q. How can contradictions in crystallographic data for pyrimidinone derivatives be resolved?

  • Methodological Answer : Discrepancies in bond lengths or polymorphic forms (e.g., differing nitro group orientations) may arise from crystallization conditions or computational models. Strategies include:
  • Reproducibility Testing : Repeat crystallization in varying solvents (e.g., DMSO vs. methanol) .
  • DFT Calculations : Compare experimental data with theoretical predictions (e.g., Aakeroy et al. used density functional theory to validate polymorph stability) .
  • Synchrotron Radiation : High-resolution X-ray sources reduce measurement errors in challenging cases .

Q. What strategies optimize synthetic yields of this compound derivatives?

  • Methodological Answer :
  • Oxidant Selection : Dess-Martin periodinane (DMP) achieves 91% yield in oxidizing intermediates, outperforming ceric ammonium nitrate (CAN) due to better water tolerance .
  • pH Control : Maintain pH ~6 during reductive amination to stabilize imine intermediates .
  • Temperature Gradients : Stepwise heating (e.g., 0°C → RT → reflux) minimizes side reactions in nitro-substituted derivatives .

Q. How does polymorphism influence the reactivity of pyrimidinone derivatives?

  • Methodological Answer : Polymorphs exhibit distinct hydrogen-bonding networks, affecting solubility and reaction kinetics. For example:
  • Thermal Analysis : DSC identifies polymorphic transitions (e.g., endothermic peaks at 210–220°C) .
  • Solubility Studies : Compare dissolution rates in polar vs. non-polar solvents to correlate with crystal packing .
  • Reactivity Screening : Test each polymorph in nucleophilic substitution reactions to assess steric effects .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.